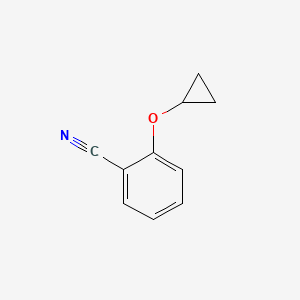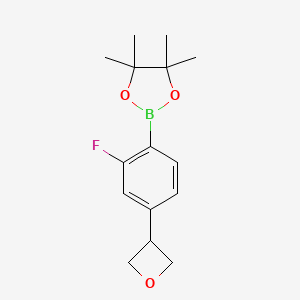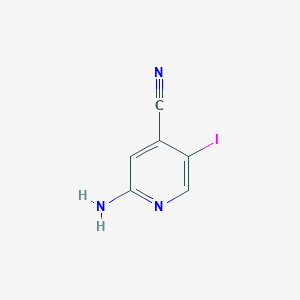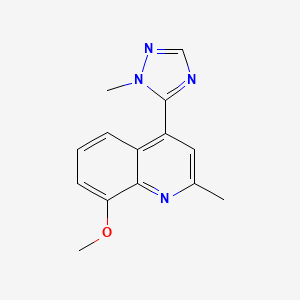
tert-butyl ((S)-2-(2-((R)-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by its complex structure, which includes a tert-butyl group, a fluorophenoxy moiety, and an aminoethyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection. Common synthetic routes may include:
Protection of Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions.
Coupling Reaction: The protected amino group is then coupled with a fluorophenoxypropyl intermediate using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its unique structure allows for the exploration of specific molecular pathways and mechanisms.
Medicine
In medicine, tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate may have potential therapeutic applications. It could be investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system or immune response.
Industry
In industrial applications, this compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-chlorophenoxy)propyl)carbamate
- tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-bromophenoxy)propyl)carbamate
- tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-methylphenoxy)propyl)carbamate
Uniqueness
tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate is unique due to the presence of the fluorine atom in its structure. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes it distinct from other similar compounds with different substituents.
Conclusion
tert-butyl ((S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propyl)carbamate is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Further studies are needed to fully explore its potential and uncover new applications.
Propriétés
Formule moléculaire |
C16H25FN2O3 |
|---|---|
Poids moléculaire |
312.38 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-2-[2-[(1R)-1-aminoethyl]-4-fluorophenoxy]propyl]carbamate |
InChI |
InChI=1S/C16H25FN2O3/c1-10(9-19-15(20)22-16(3,4)5)21-14-7-6-12(17)8-13(14)11(2)18/h6-8,10-11H,9,18H2,1-5H3,(H,19,20)/t10-,11+/m0/s1 |
Clé InChI |
RQBLNMGEIXGIGR-WDEREUQCSA-N |
SMILES isomérique |
C[C@@H](CNC(=O)OC(C)(C)C)OC1=C(C=C(C=C1)F)[C@@H](C)N |
SMILES canonique |
CC(CNC(=O)OC(C)(C)C)OC1=C(C=C(C=C1)F)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B13355308.png)
![12-Phenyl-12,14-dihydrobenzo[a]indolo[3,2-h]carbazole](/img/structure/B13355315.png)
![4-((4-Hydroxy-2-oxo-4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-7-yl)oxy)-4-oxobutanoic acid](/img/structure/B13355318.png)


![Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate](/img/structure/B13355335.png)

![6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13355343.png)


![6-(1,3-Benzodioxol-5-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355380.png)


